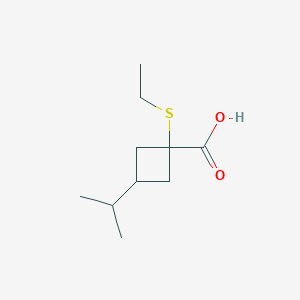
1-(Ethylthio)-3-isopropylcyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylthio)-3-isopropylcyclobutane-1-carboxylic acid is an organic compound characterized by its unique cyclobutane ring structure substituted with ethylthio and isopropyl groups
Méthodes De Préparation
The synthesis of 1-(Ethylthio)-3-isopropylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired cyclobutane derivative . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(Ethylthio)-3-isopropylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethylthio group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Thioester Formation: Reactions with tris(ethylthio)borane in a refluxing solvent can yield thioesters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as thiolates. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Ethylthio)-3-isopropylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(Ethylthio)-3-isopropylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The ethylthio group can participate in various biochemical pathways, potentially affecting enzyme activity or cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(Ethylthio)-3-isopropylcyclobutane-1-carboxylic acid can be compared with similar compounds such as:
Cyclobutane carboxylic acids: These compounds share the cyclobutane ring structure but differ in their substituents.
Thioesters: Compounds with similar sulfur-containing functional groups.
Isopropyl-substituted carboxylic acids: These compounds have similar isopropyl groups but may lack the cyclobutane ring or ethylthio group
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Conclusion
This compound is a compound with diverse applications in scientific research and industry Its unique structure and reactivity make it a valuable subject of study in various fields, including chemistry, biology, and medicine
Propriétés
Formule moléculaire |
C10H18O2S |
|---|---|
Poids moléculaire |
202.32 g/mol |
Nom IUPAC |
1-ethylsulfanyl-3-propan-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2S/c1-4-13-10(9(11)12)5-8(6-10)7(2)3/h7-8H,4-6H2,1-3H3,(H,11,12) |
Clé InChI |
BJJKLCYQLTUYBD-UHFFFAOYSA-N |
SMILES canonique |
CCSC1(CC(C1)C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Isobutyl-1h,1'h-[3,4'-bipyrazol]-5-amine](/img/structure/B13636391.png)
![4-[(Tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylicacid](/img/structure/B13636392.png)




